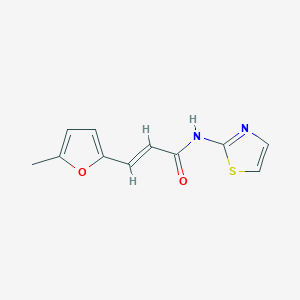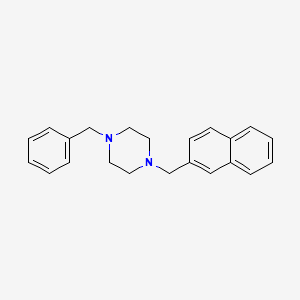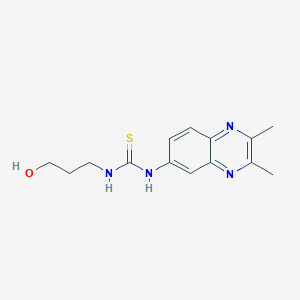![molecular formula C17H16N2O2S2 B1224255 (5Z)-3-(2,5-dimethylpyrrol-1-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1224255.png)
(5Z)-3-(2,5-dimethylpyrrol-1-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethyl-1-pyrrolyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-4-thiazolidinone is a member of methoxybenzenes.
Applications De Recherche Scientifique
Antitumor Activity
The derivatives of thiazolidin-4-ones, including the compound , have been investigated for their potential antitumor activities. Studies have shown that these compounds exhibit moderate antitumor activity against various malignant tumor cells. For instance, the derivatives were found to be particularly sensitive against renal cancer cell lines (Horishny, Chaban, & Matiychuk, 2020).
Photodynamic Therapy Applications
Thiazolidin-4-one derivatives have also been explored for their potential in photodynamic therapy, especially in the treatment of cancer. Their properties as photosensitizers, such as high singlet oxygen quantum yield, make them suitable for Type II photodynamic therapy mechanisms, which are used in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Properties
Some thiazolidin-4-one derivatives have been reported to possess antimicrobial properties. These compounds have shown promising activity against various bacterial and fungal agents, suggesting their potential application in the development of new antimicrobial drugs (Gouda, Berghot, Shoeib, & Khalil, 2010).
Corrosion Inhibition
Thiazolidinedione derivatives have been studied for their potential as corrosion inhibitors, particularly for mild steel in acidic environments. They have shown to increase the inhibition efficiency with concentration and exhibit mixed-type inhibition behavior (Yadav, Behera, Kumar, & Yadav, 2015).
Inflammation and Pain Management
Certain thiazolidin-4-one derivatives have been evaluated for their anti-inflammatory and analgesic effects, showing potential for the development of new medications in this area (Ranga, Sharma, & Kumar, 2013).
Propriétés
Nom du produit |
(5Z)-3-(2,5-dimethylpyrrol-1-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C17H16N2O2S2 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
(5Z)-3-(2,5-dimethylpyrrol-1-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16N2O2S2/c1-11-4-5-12(2)18(11)19-16(20)15(23-17(19)22)10-13-6-8-14(21-3)9-7-13/h4-10H,1-3H3/b15-10- |
Clé InChI |
PZOXRWHIFUFFGV-GDNBJRDFSA-N |
SMILES isomérique |
CC1=CC=C(N1N2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S)C |
SMILES canonique |
CC1=CC=C(N1N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[4-(1-oxopropyl)-1-piperazinyl]phenyl]-2-furancarboxamide](/img/structure/B1224173.png)
![N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1224175.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[4-[5-(trifluoromethyl)-1-benzotriazolyl]-1-piperidinyl]acetamide](/img/structure/B1224179.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one](/img/structure/B1224180.png)
![2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(3-ethoxyphenyl)acetamide](/img/structure/B1224181.png)
![N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B1224182.png)
![2-[[4-Ethyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]-1-(4-methylphenyl)ethanone](/img/structure/B1224185.png)
![3-Methyl-2-benzofurancarboxylic acid [2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxo-5-pyrimidinyl]-2-oxoethyl] ester](/img/structure/B1224186.png)
![N-(2-chlorophenyl)-2-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1224187.png)
![N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B1224188.png)

![[3-(2-Furanyl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(3-pyridinyl)methanone](/img/structure/B1224191.png)

